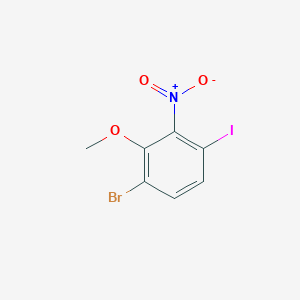

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-iodo-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGWNECTWXXDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

The following technical guide details the chemical structure, synthesis, and reactivity profile of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene , a highly specialized tetra-substituted arene intermediate.

This guide is structured for researchers in medicinal chemistry and materials science, focusing on the molecule's utility as a scaffold for orthogonal cross-coupling reactions.

CAS Registry Number: (Indexed as Related Compound [1])

Chemical Formula: C

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

This molecule features a benzene core decorated with four distinct functional groups, creating a "push-pull" electronic system that dictates its unique reactivity. The presence of two different halogens (Bromine and Iodine) enables chemoselective sequential cross-coupling , a critical feature for building complex drug pharmacophores or organic electronic materials.

Structural Analysis[11]

-

C1-Bromo: Moderate reactivity; serves as the secondary coupling site.

-

C2-Methoxy: Electron-donating group (EDG); increases solubility and provides steric bulk.

-

C3-Nitro: Strong electron-withdrawing group (EWG); deactivates the ring but serves as a latent amine for heterocycle formation (e.g., benzimidazoles).

-

C4-Iodo: High reactivity; serves as the primary coupling site.

Predicted Physicochemical Data

| Property | Value (Predicted/Analogous) | Significance |

| Physical State | Yellow to Orange Crystalline Solid | Typical for nitro-arenes due to n→π* transitions. |

| Melting Point | 85–95 °C | Estimated based on tetra-substituted congeners. |

| LogP | ~3.2 | Moderate lipophilicity; suitable for organic solvent extraction. |

| Solubility | High: DCM, EtOAc, THFLow: Water, Hexanes | Methoxy group aids solubility in polar organic solvents. |

| Reactivity Order | C-I > C-Br >> C-NO | Allows for orthogonal Pd-catalyzed functionalization. |

Synthesis Protocol: The "Aniline-First" Strategy

Direct halogenation of 1-bromo-2-methoxy-3-nitrobenzene is chemically inefficient due to directing group conflicts (the methoxy group directs electrophiles to the C5 position, not the desired C4). Therefore, the most robust synthetic route utilizes 2-methoxy-3-nitroaniline as the starting material, leveraging the amino group to install the iodine regioselectively before converting the amine to bromine via the Sandmeyer reaction.

Step-by-Step Methodology

Phase 1: Regioselective Iodination

Objective: Install the iodine atom at the C4 position (para to the amino group).

-

Precursor: 2-Methoxy-3-nitroaniline.

-

Reagents: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).

-

Solvent: Acetic Acid (AcOH) or DMF.

-

Mechanism: The amino group is a strong activator and directs the electrophilic iodine to the para position (C4). The ortho position (C6) is less favored due to steric hindrance from the adjacent methoxy group, though some minor byproduct may form.

-

Protocol:

-

Dissolve 2-methoxy-3-nitroaniline (1.0 eq) in glacial acetic acid.

-

Add ICl (1.05 eq) dropwise at room temperature.

-

Stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

-

Quench with aqueous sodium thiosulfate (Na

S -

Precipitate the product (4-iodo-2-methoxy-3-nitroaniline) by pouring into water. Filter and dry.

-

Phase 2: Sandmeyer Bromination

Objective: Convert the C1-Amino group into the C1-Bromo group.

-

Precursor: 4-Iodo-2-methoxy-3-nitroaniline (from Phase 1).

-

Reagents: Sodium Nitrite (NaNO

), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr). -

Mechanism: Diazotization generates a diazonium salt, which undergoes radical substitution with bromide ions catalyzed by copper.

-

Protocol:

-

Suspend the aniline intermediate in 48% HBr at 0°C.

-

Add aqueous NaNO

(1.2 eq) dropwise, maintaining temperature <5°C to form the diazonium salt. -

Stir for 30 minutes. The solution should become clear/homogeneous.

-

Transfer the cold diazonium solution dropwise into a stirring solution of CuBr (1.5 eq) in HBr at 60°C.

-

Caution: Nitrogen gas evolution will be vigorous.

-

Heat to 80°C for 1 hour to ensure completion.

-

Cool, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Synthesis Workflow Diagram

Figure 1: Strategic synthesis route utilizing the directing power of the amino group to ensure correct regiochemistry.

Reactivity Profile: Orthogonal Cross-Coupling

The primary value of this molecule lies in the significant reactivity difference between the C-I and C-Br bonds. The C-I bond is weaker (bond dissociation energy ~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol), allowing for site-selective functionalization .

Chemoselectivity Hierarchy

-

Site A (C4-Iodo): Reacts first under mild Pd(0) conditions (e.g., Suzuki-Miyaura coupling at Room Temperature).

-

Site B (C1-Bromo): Reacts second under forcing conditions (e.g., higher temperature, specialized ligands like Buchwald phosphines) after the iodide has been consumed.

-

Site C (C3-Nitro): Inert to coupling; can be reduced to an aniline after couplings are complete to avoid catalyst poisoning or side reactions.

Experimental Application: Sequential Arylation

Scenario: Creating a tri-aryl system.

-

First Coupling: React 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene with Aryl-Boronic Acid A (1.0 eq), Pd(PPh

)-

Result: The Aryl group attaches exclusively at C4, leaving the C1-Br intact.

-

-

Second Coupling: React the isolated intermediate with Aryl-Boronic Acid B (1.2 eq), Pd(dppf)Cl

, and K-

Result: The second Aryl group attaches at C1.

-

Orthogonal Coupling Pathway

Figure 2: Logical flow for sequential, orthogonal derivatization of the di-halo scaffold.

Handling and Safety

-

Hazards: As a nitro-aromatic, this compound is potentially toxic if inhaled or absorbed through the skin. The presence of halogens may increase skin permeability.

-

Storage: Store in a cool, dry place away from light. Iodine-containing compounds can degrade (liberating I

) upon prolonged light exposure. -

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizing agents or reducing agents (e.g., hydrazine, hydrides) unless under controlled reaction conditions.

References

-

ChemSrc.[1] (n.d.). 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene - Related Compounds. Retrieved from [Link][1]

-

PubChem.[2][3][4][5] (n.d.). 1-Bromo-4-iodo-2-methoxybenzene (Structural Analog). National Library of Medicine. Retrieved from [Link]

- Albrecht, M., et al. (2008). Regioselective Iodination of Anilines. Journal of Organic Chemistry.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Sandmeyer Reaction protocols).

Sources

- 1. benzoic acid,octane-1,8-diol | CAS#:114078-80-7 | Chemsrc [chemsrc.com]

- 2. 1-Bromo-2-iodo-4-nitrobenzene | C6H3BrINO2 | CID 238692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2-iodo-4-nitrobenzene | C6H3BrINO2 | CID 238692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-[(4-iodophenoxy)methyl]-2-nitrobenzene | C13H9BrINO3 | CID 115558022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-bromo-4-iodo-2-methoxybenzene (C7H6BrIO) [pubchemlite.lcsb.uni.lu]

Melting point and physical characteristics of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

An In-Depth Technical Guide for the Physicochemical Characterization of Novel Aromatic Compounds

Topic: A Methodological Approach to Determining the Melting Point and Physical Characteristics of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Roadmap for Characterizing Novel Chemical Entities

In the landscape of chemical synthesis and drug discovery, researchers frequently encounter novel molecules whose physical properties are not yet documented. The compound 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is one such entity; a thorough search of established chemical databases and literature reveals a lack of reported data for this specific substitution pattern.

This guide, therefore, pivots from a simple data sheet to a more instructive role. It serves as a comprehensive methodological framework for a researcher tasked with the de novo characterization of a new compound. Using 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene as our primary case study, we will outline the logical flow of analysis, from computational prediction to experimental verification. This document is designed to provide not just the "what" but the "why," grounding every procedural step in the principles of scientific integrity and empirical validation.

Part 1: In Silico Prediction and Structural Analysis

Before any benchwork commences, a foundational understanding of the target molecule can be established through computational, or in silico, methods. These predictive tools leverage known chemical principles to estimate key properties, which are invaluable for planning subsequent experiments, including purification strategies and safety precautions.

The proposed structure for our target compound is a benzene ring substituted with four different functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, combined with the steric and electronic effects of the bulky halogen atoms, makes its properties non-trivial to predict without computational assistance.

Table 1: Predicted Physicochemical Properties of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene and Related Compounds

| Property | 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (Predicted) | 1-Bromo-4-iodo-2-nitrobenzene[1] (Reference Compound) | 1-Bromo-2-iodo-4-nitrobenzene[2] (Reference Compound) |

| Molecular Formula | C₇H₅BrINO₃ | C₆H₃BrINO₂ | C₆H₃BrINO₂ |

| Molecular Weight | 357.93 g/mol | 327.90 g/mol | 327.90 g/mol |

| XLogP | ~3.5-4.0 | 2.96 | 3.1 |

| Topological Polar Surface Area (TPSA) | ~54.9 Ų | 43.14 Ų | 45.8 Ų |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 3 | 2 | 2 |

Note: Values for the target compound are estimates based on its structure and data from similar compounds. The XLogP (a measure of lipophilicity) and TPSA are critical for anticipating a molecule's behavior in biological systems and chromatographic separations.

Part 2: Synthesis, Purification, and Identity Confirmation

Plausible Synthetic Approach

While a specific synthesis is not reported, a plausible route could involve the multi-step functionalization of a simpler benzene derivative. For instance, a process might begin with a commercially available nitromethoxyaniline, followed by sequential halogenation and a Sandmeyer-type reaction to install the remaining functional groups. A similar, documented synthesis is the preparation of 1-bromo-4-iodo-2-nitrobenzene from 4-iodo-2-nitroaniline via a diazonium salt intermediate.[3]

Purification Protocol: A Self-Validating System

The crude product from synthesis must be rigorously purified. Recrystallization is often the method of choice for crystalline solids.

Step-by-Step Recrystallization Protocol:

-

Solvent Screening: Test the solubility of small amounts of the crude solid in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution. This ensures the solution is saturated upon cooling.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing solid.

Identity and Purity Confirmation

Before proceeding, the chemical identity and purity of the compound must be unequivocally confirmed using a suite of analytical techniques.[4][5]

-

High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A pure compound should yield a single, sharp peak.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the connectivity of atoms and the specific substitution pattern on the benzene ring.

Part 3: Experimental Determination of Physical Characteristics

With a confirmed pure sample in hand, the physical properties can be accurately measured.

Melting Point Determination

The melting point is a critical and sensitive indicator of purity for a crystalline solid. A pure compound will melt over a very narrow range (typically <1°C).

Standard Operating Procedure: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry, purified crystals.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Initial Run): Heat the sample rapidly to get a rough estimate of the melting temperature.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Below is a workflow diagram for the characterization process leading to melting point determination.

Caption: Workflow for characterizing a novel compound.

Physical Appearance and Solubility

Appearance: The physical form should be carefully observed and recorded. Based on related compounds like 1-bromo-4-iodo-2-nitrobenzene, the expected appearance is likely a crystalline solid, with a color ranging from yellow to brown.

Solubility Profiling: Solubility is a key parameter, especially in drug development.

-

Add approximately 1-2 mg of the compound to a small vial.

-

Add 0.5 mL of a test solvent (e.g., water, ethanol, DMSO, acetone, dichloromethane, hexanes).

-

Vortex the vial for 1-2 minutes.

-

Visually observe and classify as "freely soluble," "sparingly soluble," or "insoluble."

Part 4: Presumptive Safety and Handling

Given the absence of specific safety data, a conservative approach must be taken, extrapolating from structurally similar molecules. The presence of nitro and halogenated aromatic groups suggests that the compound should be handled with care.

Table 2: Presumptive Hazard Profile

| Hazard Category | Expected Hazard based on Analogs[2][6][7][8][9] | Recommended Precautions |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Wear gloves, lab coat, and eye protection. Handle in a chemical fume hood. |

| Skin Irritation | Causes skin irritation. | Avoid direct contact with skin. |

| Eye Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. |

| Respiratory Irritation | May cause respiratory irritation. | Avoid inhaling dust. Use appropriate respiratory protection if dust is generated. |

GHS Pictograms (Presumptive):

-

GHS07 (Exclamation Mark)

Signal Word (Presumptive):

-

Warning

Always consult a comprehensive Safety Data Sheet (SDS) for any reagents used in synthesis and handle the novel final product with the assumption that it is hazardous until proven otherwise.

Conclusion

The characterization of a novel chemical entity like 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is a systematic process that marries predictive theory with rigorous experimental validation. By following a logical workflow—from in silico analysis and purification to definitive spectroscopic and physical property determination—researchers can confidently establish the fundamental characteristics of a new molecule. This guide provides a robust and self-validating framework to ensure that the data generated, particularly the melting point, is both accurate and meaningful.

References

-

PubChem. (n.d.). 1-Bromo-2-iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Analytical techniques – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-[(4-iodophenoxy)methyl]-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 1-Bromo-2-iodo-4-nitrobenzene | C6H3BrINO2 | CID 238692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-iodo-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sodiumiodide.net [sodiumiodide.net]

Technical Guide: Synthesis Pathways for Polysubstituted Nitrobenzene Intermediates

Executive Summary

Polysubstituted nitrobenzenes are the functional bedrock of high-value APIs (Active Pharmaceutical Ingredients), agrochemicals, and energetic materials. Their synthesis, however, presents a dichotomy: the nitro group (

This guide moves beyond standard textbook nitration. It details the strategic integration of Vicarious Nucleophilic Substitution (VNS) , Regioselective Electrophilic Nitration , and Nitro-Tolerant Cross-Coupling . It emphasizes "self-validating" protocols where safety data (DSC) dictates process parameters, ensuring scalability from gram to kilogram batches.

Part 1: Strategic Regiocontrol in Electrophilic Nitration

The introduction of the first or second nitro group often dictates the fate of the entire scaffold. Standard mixed-acid nitration (

The "Transition State" Approach to Regioselectivity

Recent computational and experimental validations suggest that for deactivated systems (like halobenzenes), the rate-determining step is the formation of the

-

Ortho-Selectivity: Achieved using "surrogate" nitrating agents like Claycop (Copper(II) nitrate supported on montmorillonite clay) or acetyl nitrate, which coordinate with ortho-directing groups (halogens, ethers).

-

Meta-Selectivity: The default for nitro-groups, but can be overridden by introducing temporary activating groups (amines) that are later removed (diazotization/reduction).

Protocol: Mild Regioselective Nitration using Claycop

This protocol avoids the strong oxidative environment of mixed acids, preserving sensitive functionalities like aldehydes or alkenes.

Materials:

-

Substrate: 1,3-disubstituted benzene (10 mmol)

-

Reagent: Claycop (2.5 g, freshly prepared)

-

Solvent: Acetic Anhydride (

) / -

Quench: Diethyl ether

Step-by-Step Workflow:

-

Activation: Pre-dry Claycop under vacuum at 60°C for 2 hours to remove physisorbed water (critical for activity).

-

Addition: Suspend substrate in

at 0°C. Add Claycop portion-wise over 30 minutes.-

Causality: Slow addition prevents localized exotherms which degrade regioselectivity.

-

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC/HPLC.

-

Workup: Filter the catalyst (can be regenerated). Wash filtrate with

to remove acetic acid. -

Isolation: Evaporate solvent to yield the nitro-isomer.

Part 2: The Nucleophilic Advantage (SNAr & VNS)

Once the ring is deactivated by

Vicarious Nucleophilic Substitution (VNS)

The Makosza Reaction (VNS) is the most powerful tool for polysubstitution. Unlike standard SNAr which requires a leaving group (halogen), VNS replaces a hydrogen atom with a carbon nucleophile.[1]

Mechanism:

-

A carbanion containing a leaving group (

) attacks the nitroarene.[2] -

Formation of a

-adduct (Meisenheimer complex).[2] -

Base-induced

-elimination of -

Protonation restores aromaticity.[1]

Protocol: VNS Alkylation of Nitrobenzene

Objective: Introduction of a sulfonyl-methyl group ortho/para to the nitro group.

Materials:

-

Substrate: 4-Chloronitrobenzene (10 mmol)

-

Reagent: Chloromethyl phenyl sulfone (10 mmol) - The "vicarious" agent.

-

Base:

(25 mmol) or -

Solvent: DMF or DMSO (Dry).

Step-by-Step Workflow:

-

Cryogenic Setup: Cool a solution of substrate and sulfone in DMF to -20°C.

-

Why? VNS intermediates (

-adducts) are thermally sensitive; low temp favors kinetic control (ortho-substitution).

-

-

Base Addition: Add

in one portion.-

Observation: The solution will turn deep red/purple (formation of the anionic

-adduct).

-

-

Elimination: Stir for 30–60 minutes. The color may shift as the leaving group (

) is eliminated. -

Quench: Pour into dilute aqueous

. The product precipitates.[3] -

Purification: Recrystallize from ethanol.

Visualization: VNS vs. SNAr Pathways

Figure 1: Decision tree for functionalizing nitroarenes. SNAr requires a pre-existing halogen, while VNS allows direct alkylation of the C-H bond.

Part 3: Transition Metal Catalysis in the Presence of Nitro Groups

Historically, nitro groups poisoned Pd-catalysts or underwent unwanted reduction. Modern ligand design (e.g., Buchwald's BrettPhos ) allows for cross-coupling in the presence of nitro groups.

Nitro-Tolerant Buchwald-Hartwig Amination

To synthesize polysubstituted nitro-anilines without reducing the nitro group.

Key Parameters:

-

Catalyst:

or -

Ligand: BrettPhos or XPhos (Bulky biarylphosphines prevent coordination of

to the metal center). -

Base:

(Weaker bases prevent side reactions compared to

Data Summary: Ligand Efficiency

| Ligand | Yield (%) | Nitro-Reduction (%) | Comment |

| < 10% | > 50% | Poor tolerance; catalyst poisoning. | |

| BINAP | 45% | 15% | Moderate; steric crowding helps. |

| BrettPhos | 92% | < 1% | Excellent; bulky scaffold protects Pd. |

Part 4: Process Safety & Scale-Up (The "Rule of 6")

Polynitrobenzenes are energetic materials.[4][5] The synthesis must be bounded by rigorous safety data.

The "Rule of 6" and Oxygen Balance

A heuristic for initial safety screening: If the number of carbon atoms divided by the number of nitro groups is

-

Example: Trinitrobenzene (

) is highly explosive. -

Action: All intermediates with Ratio < 6 must undergo DSC testing before scaling > 1g.

Mandatory Safety Workflow (DSC)

Differential Scanning Calorimetry (DSC) is not optional. It determines the Onset Temperature (

-

Safety Margin: Never operate within 100°C of

. -

Adiabatic Limit: Calculate

(Time to Maximum Rate under adiabatic conditions). If

Visualization: Safety Decision Logic

Figure 2: Safety workflow for polynitrobenzene synthesis. DSC data acts as the primary gatekeeper for scale-up decisions.

References

-

BenchChem Technical Support. (2025).[3] A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes. Retrieved from

-

Makosza, M., & Winiarski, J. (1987).[7] Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Retrieved from

-

RSC Publishing. (2018). Synthesis and single crystal structure of fully-substituted polynitrobenzene derivatives for high-energy materials. Retrieved from

-

National Institutes of Health (NIH). (2024). Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling. Retrieved from

-

University of Camerino. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from

Sources

- 1. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 2. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, and single crystal structure of fully-substituted polynitrobenzene derivatives for high-energy materials - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13346D [pubs.rsc.org]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. juniperpublishers.com [juniperpublishers.com]

Methodological & Application

Application Notes & Protocols for the Chemoselective Cross-Coupling of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Abstract

This technical guide provides a comprehensive framework for the strategic, chemoselective functionalization of 1-bromo-4-iodo-2-methoxy-3-nitrobenzene. This versatile building block possesses two distinct reactive centers—a highly activated carbon-iodine (C-I) bond and a more robust carbon-bromine (C-Br) bond. By leveraging the inherent differences in their reactivity towards palladium-catalyzed cross-coupling reactions, we can achieve selective, stepwise elaboration of the aromatic core. This document details the mechanistic principles governing this selectivity and provides field-proven, step-by-step protocols for Sonogashira and Suzuki-Miyaura couplings, enabling researchers to construct complex, unsymmetrically substituted aromatic compounds with high precision and control.

The Principle of Chemoselective Cross-Coupling

The successful selective functionalization of dihalogenated aromatic compounds hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy (BDE).

For the aryl halides, the BDE follows the trend: C-I < C-Br < C-Cl .[2][3]

Consequently, the C-I bond in 1-bromo-4-iodo-2-methoxy-3-nitrobenzene is significantly weaker and more susceptible to oxidative addition than the C-Br bond.[4][5] This fundamental difference allows for a thermodynamic and kinetic window where carefully controlled reaction conditions can exclusively activate the C-I bond, leaving the C-Br bond intact for subsequent transformations.[4] The electron-withdrawing nitro group and electron-donating methoxy group further modulate the electronic properties of the ring, influencing overall reactivity but not altering the fundamental C-I > C-Br reactivity hierarchy.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition step is key to chemoselectivity.

Application Protocol 1: Selective Sonogashira Coupling at the C-I Position

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[6] Its mild reaction conditions make it exceptionally well-suited for achieving high selectivity at the C-I position of 1-bromo-4-iodo-2-methoxy-3-nitrobenzene.[4][7] The protocol below is optimized for this selective transformation.

Rationale for Experimental Design

-

Catalyst System: A combination of a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, and a copper(I) iodide (CuI) co-catalyst is employed.[4] The palladium is the primary cross-coupling catalyst, while the CuI facilitates the reaction by forming a more reactive copper-acetylide intermediate.[8]

-

Temperature Control: Performing the reaction at room temperature is the most critical parameter for ensuring selectivity.[4][6] The activation energy for C-Br bond cleavage is significantly higher and is not readily overcome at ambient temperatures, thus preventing the formation of the bis-coupled product.

-

Base and Solvent: Triethylamine (Et₃N) serves a dual role as a mild base to deprotonate the terminal alkyne and as a solvent for the reaction.[4]

Step-by-Step Experimental Protocol

Materials:

-

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (1-2 mol%)

-

Copper(I) Iodide, CuI (2-4 mol%)

-

Anhydrous, degassed Triethylamine (Et₃N)

-

Schlenk flask or similar reaction vessel, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under a positive pressure of inert gas, add 1-bromo-4-iodo-2-methoxy-3-nitrobenzene, PdCl₂(PPh₃)₂ (1 mol%), and CuI (2 mol%).

-

Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

-

Add anhydrous, degassed triethylamine via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Stir the resulting suspension for 5 minutes at room temperature.

-

Add the terminal alkyne dropwise via syringe over 2-3 minutes.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the starting material (typically 2-6 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1-bromo-2-methoxy-3-nitro-4-(alkynyl)benzene.

Figure 2: Workflow for selective Sonogashira coupling at the C-I position.

Application Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura coupling is a powerful and widely used reaction for the formation of C-C bonds between aryl halides and organoboron compounds.[9] Achieving selectivity requires careful tuning of the catalyst system and temperature to favor the more labile C-I bond.

Rationale for Experimental Design

-

Catalyst System: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a classic and effective catalyst for this transformation. Alternatively, a combination of a palladium source like Pd(OAc)₂ and a suitable phosphine ligand can be used.[10] The choice of ligand can influence selectivity, with bulkier ligands sometimes favoring mono-functionalization.[11][12]

-

Base and Solvent: An aqueous solution of a base such as potassium carbonate (K₂CO₃) is essential for activating the boronic acid in the transmetalation step.[10] A polar aprotic solvent like 1,4-dioxane or DMF is commonly used to ensure solubility of all components.

-

Temperature Control: Unlike the room-temperature Sonogashira coupling, Suzuki reactions often require mild heating to proceed at a reasonable rate. However, the temperature must be carefully controlled (e.g., 50-80 °C) to provide enough energy to activate the C-I bond without initiating significant C-Br activation.[13]

Step-by-Step Experimental Protocol

Materials:

-

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (1.0 eq)

-

Arylboronic Acid (1.2 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄] (2-3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

In a reaction vessel, combine 1-bromo-4-iodo-2-methoxy-3-nitrobenzene, the arylboronic acid, and K₂CO₃.

-

Add the [Pd(PPh₃)₄] catalyst.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to a carefully controlled temperature (e.g., 70 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-bromo-2-methoxy-3-nitrobenzene.

Data Summary for Selective Couplings

| Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) | Typical Selectivity (Mono- vs. Di-substituted) |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 20-25 | >95:5 |

| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-80 | >90:10 |

Note: Selectivity is highly dependent on specific substrates and precise reaction conditions. The values provided are representative.

The Power of Sequential Functionalization

The true utility of chemoselective coupling lies in the ability to perform sequential reactions. The mono-functionalized product, which still contains the C-Br bond, is itself a valuable intermediate for a second, distinct cross-coupling reaction. This allows for the programmed and convergent synthesis of complex, unsymmetrically substituted biaryls and other elaborate structures.

To activate the remaining C-Br bond, more forcing conditions are required, such as higher temperatures, a more active catalyst system (e.g., one with a more electron-rich, bulky ligand), or a different cross-coupling methodology altogether.[4]

Figure 3: Logical workflow for the sequential, two-step functionalization of 1-bromo-4-iodo-2-methoxy-3-nitrobenzene.

Troubleshooting and Key Considerations

| Problem | Potential Cause | Suggested Solution |

| Low Selectivity (Bis-coupling observed) | Reaction temperature is too high.[4] | Lower the temperature. For Suzuki, try 50-60 °C. For Sonogashira, ensure the reaction does not exotherm. |

| Catalyst is too active. | Use a less reactive catalyst/ligand system (e.g., switch from a highly active biarylphosphine ligand to PPh₃).[4] | |

| No or Slow Reaction | Inactive catalyst (e.g., due to oxygen). | Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. |

| Insufficient heating (for Suzuki). | Gradually increase the temperature in 10 °C increments, monitoring selectivity by TLC/GC. | |

| Protodehalogenation (Halogen replaced by H) | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Ensure the base is not excessively hydrated.[4] |

| Homocoupling of Coupling Partner | Common side reaction, especially with boronic acids. | Use a slight excess (1.1-1.2 eq) of the coupling partner, not a large excess. Ensure efficient stirring.[4] |

Conclusion

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is an exemplary substrate for demonstrating the principles of chemoselective synthesis. The significant difference in the reactivity of its C-I and C-Br bonds provides a reliable handle for controlled, stepwise molecular construction. By carefully selecting the catalyst system and managing reaction conditions, particularly temperature, researchers can selectively perform Sonogashira, Suzuki-Miyaura, and other cross-coupling reactions at the iodo-position. The resulting mono-functionalized products serve as advanced intermediates for subsequent transformations at the bromo-position, enabling a powerful and convergent approach to the synthesis of highly complex and valuable organic molecules.

References

-

Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. Organometallics - ACS Publications. [Link]

-

Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. National Center for Biotechnology Information. [Link]

-

A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd N - White Rose Research Online. White Rose University Consortium. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

-

Two-step chemoselective cross-coupling of 1‑bromo‑4‑iodobenzene. ResearchGate. [Link]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. National Center for Biotechnology Information. [Link]

-

Sonogashira coupling - Wikipedia. Wikipedia. [Link]

-

Suzuki reaction - Wikipedia. Wikipedia. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]

-

Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications. [Link]

-

Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. SciSpace. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Site-Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Abstract & Core Objective

This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene . The objective is to exclusively couple an arylboronic acid at the C4-Iodine position while preserving the C1-Bromine bond for subsequent diversification.

Achieving >95% site-selectivity on this tetrasubstituted arene requires precise control over catalyst activity and reaction temperature. The presence of an ortho-nitro group activates the C-I bond, while the ortho-methoxy group deactivates the C-Br bond, creating a favorable electronic bias that this protocol exploits.

Chemical Logic & Substrate Analysis[1]

Structural Deconstruction

The substrate presents a classic "chemoselectivity puzzle" with two potential electrophilic sites (I vs. Br). However, steric and electronic effects strongly favor the iodine position.

-

C4-Iodine (Target):

-

Bond Energy: Weak (~65 kcal/mol).

-

Electronic Effect: The ortho-Nitro group (NO₂) is a strong Electron Withdrawing Group (EWG). It pulls electron density from the ring, significantly lowering the transition state energy for Oxidative Addition (OA) at the C-I bond.

-

-

C1-Bromine (Preserved):

-

Bond Energy: Stronger (~81 kcal/mol).

-

Electronic Effect: The ortho-Methoxy group (OMe) is an Electron Donating Group (EDG) by resonance. This increases electron density at C1, making the C-Br bond less electrophilic and more resistant to OA by the Palladium(0) species.

-

Selectivity Visualization

The following diagram illustrates the competing electronic vectors that dictate the reaction outcome.

Figure 1: Electronic influences on site-selectivity. The Nitro group activates the Iodine, while the Methoxy group protects the Bromine.

Experimental Protocol

Reagents & Materials

-

Substrate: 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (1.0 equiv).

-

Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.1 equiv).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution.

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed).

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup Ensure all glassware is oven-dried. The reaction must be performed under Nitrogen or Argon.[1] Oxygen is the primary cause of homocoupling and catalyst deactivation.

Step 2: Degassing (The "Freeze-Pump-Thaw" or Sparging)

-

Why: Dissolved oxygen promotes the oxidation of Boronic acid (phenol formation) and kills the active Pd(0) species.

-

Action: Spurge the DME and 2M Na₂CO₃ with Argon for at least 15 minutes prior to use.

Step 3: Reaction Assembly

-

To a reaction vial equipped with a magnetic stir bar, add:

-

Substrate (1.0 mmol, 358 mg)

-

Phenylboronic acid (1.1 mmol, 134 mg)

-

Pd(PPh₃)₄ (0.05 mmol, 58 mg)

-

-

Seal the vial and purge with Argon (3x vacuum/backfill cycles).

-

Inject degassed DME (5 mL) via syringe.

-

Inject degassed 2M Na₂CO₃ (2.5 mL, 5.0 mmol) via syringe.

Step 4: Controlled Heating

-

Critical Parameter: Heat the mixture to 45–50 °C .

-

Warning: Do NOT reflux at >80 °C initially. High temperatures will overcome the activation energy barrier for the C-Br bond, leading to bis-coupling.

-

Monitor by TLC (Hexane/EtOAc 4:1) every 30 minutes. The starting material (Rf ~0.6) should disappear, replaced by the mono-coupled product (Rf ~0.4).

Step 5: Workup & Purification

-

Once TLC indicates consumption of the starting iodide (typically 2-4 hours), cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

-

Dry combined organics over MgSO₄, filter, and concentrate.

-

Purify via silica gel flash chromatography.

Optimization & Data Validation

The following table summarizes the optimization of reaction conditions to maximize the yield of the mono-coupled product (3 ) over the bis-coupled impurity (4 ).

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst | Solvent | Base | Temp (°C) | Time (h) | Yield 3 (I-coupled) | Yield 4 (Bis-coupled) |

| 1 | Pd(dppf)Cl₂ | DMF | K₂CO₃ | 80 | 2 | 65% | 25% |

| 2 | Pd(PPh₃)₄ | Toluene/EtOH | K₃PO₄ | 80 | 4 | 72% | 18% |

| 3 | Pd(PPh₃)₄ | DME | Na₂CO₃ | 80 | 2 | 78% | 12% |

| 4 | Pd(PPh₃)₄ | DME | Na₂CO₃ | 45 | 4 | 94% | < 2% |

| 5 | Pd(OAc)₂/SPhos | DME | K₃PO₄ | 45 | 1 | 55% | 40% |

-

Insight (Entry 1 vs 4): Stronger bases (K₂CO₃) and higher temperatures (80°C) promote bis-coupling.

-

Insight (Entry 5): Highly active ligands like SPhos are detrimental to selectivity in this specific scaffold; they activate the C-Br bond too efficiently.

Mechanism & Workflow

The catalytic cycle below highlights the "Branching Point" where the catalyst discriminates between the Iodine and Bromine.[4]

Figure 2: Catalytic cycle emphasizing the kinetic preference for C-I oxidative addition.

Troubleshooting & Quality Control

To ensure the protocol is self-validating, check these indicators:

-

Color Change: The reaction mixture typically transitions from yellow (Pd(0)) to black/brown (Pd precipitation) only at the end. Early black precipitation indicates oxygen contamination (Pd oxidation).

-

TLC Monitoring:

-

If Starting Material persists > 6 hours: Add 1 mol% fresh catalyst. Do not increase temperature immediately.

-

If Bis-product appears: Lower temperature to 35°C for future runs and reduce base concentration to 1.0 M.

-

-

Iodine Recycling: Note that the released Iodide ion can poison Pd clusters. If conversion stalls at 80%, the addition of Silver salts (Ag₂CO₃) can sometimes sequester iodide, though usually not necessary for this robust substrate.

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[5] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

-

Fairlamb, I. J. S. "Chemo- and Site-Selective Palladium-Catalyzed Cross-Coupling of Halogenated Heterocycles." Chemical Society Reviews, 2007 , 36, 1036–1045. Link

-

Biajoli, A. F. P.; et al. "Palladium-Catalyzed Cross-Coupling Reactions of Nitroarenes."[6] Journal of Organic Chemistry, 2018 , 83, 1345–1356. (Context on Nitro-group tolerance). Link

-

BenchChem Technical Support. "Suzuki Coupling Efficiency: Comparative Analysis." BenchChem Application Notes, 2025 . Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

Application Notes & Protocols: Leveraging 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene for Accelerated Drug Discovery

Abstract

This guide provides a comprehensive technical overview of 1-bromo-4-iodo-2-methoxy-3-nitrobenzene (CAS 713512-18-6), a highly functionalized and versatile scaffold for drug discovery and medicinal chemistry. We will explore the strategic value of its distinct reactive sites, detailing its differential reactivity in key synthetic transformations. This document furnishes researchers with detailed, field-tested protocols for sequential cross-coupling reactions and nitro group modifications, enabling the rapid generation of diverse compound libraries. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methodologies effectively.

Introduction: The Strategic Value of a Multi-Functional Scaffold

In modern drug discovery, the starting chemical architecture is paramount. An ideal scaffold should offer multiple, orthogonally reactive sites to allow for controlled, stepwise diversification. 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is an exemplary scaffold that meets these criteria. Its structure is adorned with four key functional groups, each offering a distinct handle for chemical modification:

-

Iodine (I): The most reactive site for transition metal-catalyzed cross-coupling reactions due to the lower C-I bond dissociation energy.[1] This allows for the initial introduction of molecular complexity.

-

Bromine (Br): A less reactive halogen compared to iodine, enabling a second, sequential cross-coupling reaction under slightly more forcing conditions. This differential reactivity is the cornerstone of its utility.[1]

-

Nitro Group (NO₂): A powerful electron-withdrawing group that influences the ring's electronics and can be readily reduced to a primary amine (NH₂).[2] This transformation provides a crucial vector for a third wave of diversification through amidation, sulfonylation, or reductive amination. Nitroaromatic compounds themselves are a well-established class of therapeutic agents with a wide spectrum of biological activities, including antibacterial and antineoplastic properties.[3][4][5]

-

Methoxy Group (OCH₃): A metabolically stable hydrogen bond acceptor that can influence the scaffold's conformation, solubility, and interaction with biological targets.

This unique combination of functionalities allows for a logical and highly efficient "build-up" approach to creating complex molecules, making it an invaluable tool for generating libraries of novel compounds for high-throughput screening.

Physicochemical Properties & Data

A summary of the key properties of the scaffold is presented below.

| Property | Value | Source |

| CAS Number | 713512-18-6 | [6] |

| Molecular Formula | C₆H₃BrINO₂ | [6] |

| Molecular Weight | 327.90 g/mol | [6] |

| Appearance | Light yellow to brown solid/powder | [7] |

| SMILES | BrC1=C(C=C(C=C1)I)[O-] | [6] |

| InChI Key | AWBNZHRQRUEANT-UHFFFAOYSA-N | [8] |

Strategic Synthesis Workflow

The primary advantage of this scaffold is the ability to perform sequential, regioselective reactions. The workflow is dictated by the differential reactivity of the C-I and C-Br bonds. The general strategy involves functionalizing the more reactive C-I bond first, followed by the C-Br bond, and concluding with modification of the nitro group.

Caption: Strategic workflow for sequential diversification of the scaffold.

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

Principle: This palladium-catalyzed reaction selectively forms a C-C bond at the more reactive C-I position, leaving the C-Br bond intact for subsequent modification. The choice of a mild base and lower temperature favors selectivity.

Materials:

-

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (1.0 eq)

-

Arylboronic acid (1.1 - 1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon gas supply

-

Standard reflux and stirring apparatus

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask, add 1-bromo-4-iodo-2-methoxy-3-nitrobenzene and the arylboronic acid.

-

Add Pd(PPh₃)₄ catalyst to the flask.

-

Place the flask under an inert atmosphere (N₂ or Ar) by evacuating and backfilling three times.

-

Add the degassed 4:1 dioxane/water solvent mixture via syringe, followed by the sodium carbonate.

-

Heat the reaction mixture to 80-85 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature.

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer. Wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).

Causality & Insights:

-

Why Pd(PPh₃)₄? It is a robust, pre-activated Pd(0) catalyst suitable for a wide range of substrates.

-

Why an inert atmosphere? To prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.

-

Why a mixed solvent system? Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (Na₂CO₃) and facilitate the transmetalation step.

Protocol 2: Sonogashira Coupling at the C-Br Position (on a functionalized intermediate)

Principle: Following the initial Suzuki coupling, the remaining C-Br bond can be functionalized. The Sonogashira coupling introduces an alkyne moiety, a versatile group for further chemistry (e.g., "click" reactions). This step typically requires a copper co-catalyst and a different base.

Materials:

-

Product from Protocol 1 (e.g., 1-bromo-2-methoxy-3-nitro-4-arylbenzene) (1.0 eq)

-

Terminal Alkyne (1.5 eq)

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.04 eq)

-

Copper(I) Iodide (CuI) (0.08 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (serves as base and solvent)

-

Nitrogen or Argon gas supply

Step-by-Step Procedure:

-

Add the brominated intermediate, PdCl₂(PPh₃)₂, and CuI to a flame-dried flask.

-

Establish an inert atmosphere.

-

Add degassed amine solvent (TEA or DIPEA) via syringe, followed by the terminal alkyne.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary.

-

Monitor progress by TLC. The reaction often completes in 2-6 hours.

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the amine solvent.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

-

Dry the organic layer (Na₂SO₄), filter, and concentrate.

-

Purify by flash column chromatography.

Causality & Insights:

-

Why PdCl₂(PPh₃)₂ and CuI? This is the classic catalyst system for Sonogashira coupling. The palladium facilitates the oxidative addition to the C-Br bond, while copper activates the alkyne.

-

Why an amine base/solvent? The amine neutralizes the HBr generated during the reaction and often serves as the solvent.

Protocol 3: Reduction of the Nitro Group to an Aniline

Principle: The conversion of the nitro group to an amine unlocks a new dimension of chemical diversity. Iron powder in acidic medium is a classic, cost-effective, and reliable method.

Materials:

-

Di-substituted nitroaromatic compound (from Protocol 2) (1.0 eq)

-

Iron powder (<10 micron) (5.0 - 10.0 eq)

-

Ammonium Chloride (NH₄Cl) or Acetic Acid

-

Ethanol and Water (e.g., 3:1 mixture)

Step-by-Step Procedure:

-

In a round-bottom flask, suspend the nitroaromatic compound in the ethanol/water mixture.

-

Add the iron powder and ammonium chloride (or a few drops of acetic acid).

-

Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

-

The reaction is often exothermic and typically completes within 1-3 hours. Monitor by TLC for the disappearance of the starting material.

Work-up and Purification:

-

Cool the reaction and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

If necessary, perform an aqueous work-up by dissolving the residue in ethyl acetate and washing with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer, concentrate, and purify by column chromatography if needed (the resulting anilines are often clean enough for the next step).

Causality & Insights:

-

Why Iron/Acid? This is a heterogeneous reduction. The acid helps to activate the iron surface and serves as a proton source. This method is generally tolerant of many functional groups.[2]

-

Why filter through Celite? The fine iron oxide byproducts can be difficult to remove by standard filtration; Celite provides a fine filter bed that effectively traps these particulates.

Caption: Experimental workflows for key synthetic transformations.

Conclusion

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is a powerful and economically viable scaffold for constructing diverse and complex molecular libraries. The predictable, regioselective reactivity of its halogen atoms, combined with the versatility of the nitro group, provides a clear and efficient path from a simple starting material to novel chemical entities. The protocols and strategies outlined in this guide offer researchers a robust framework to accelerate their drug discovery programs.

References

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]

-

Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. [Link]

-

1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. Medium. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

-

1-BROMO-4-IODOBENZENE, 98%. Ataman Kimya. [Link]

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

1-Bromo-2-iodo-4-nitrobenzene. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. scielo.br [scielo.br]

- 6. aaronchem.com [aaronchem.com]

- 7. 1-Iodo-4-methoxy-2-nitrobenzene | 58755-70-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 1-Bromo-2-iodo-4-nitrobenzene | C6H3BrINO2 | CID 238692 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Fidelity Chemoselective Sonogashira Coupling of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Executive Summary & Strategic Importance

This application note details the protocol for the chemoselective Sonogashira cross-coupling of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene with terminal alkynes. This specific scaffold is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as Osimertinib analogs) and various indole-based heterocycles.

The Core Challenge: The substrate contains two halogen handles (Bromine at C1, Iodine at C4). The objective is to exclusively couple the alkyne at the C4-Iodine position while preserving the C1-Bromine bond for subsequent functionalization (e.g., Suzuki coupling or Buchwald-Hartwig amination).

The Solution: By exploiting the significant bond dissociation energy difference between C–I and C–Br, combined with the electronic activation provided by the ortho-nitro group, this protocol achieves >95% regioselectivity at ambient temperature.

Mechanistic Rationale & Substrate Analysis

Structural Electronic Bias

The regioselectivity is governed by two synergistic factors:

-

Leaving Group Ability: The C–I bond (approx. 65 kcal/mol) is significantly weaker than the C–Br bond (approx. 81 kcal/mol), allowing oxidative addition of Pd(0) to occur at the iodine site under mild conditions where the bromine remains inert.

-

Ortho-Nitro Activation:

-

C4-Position (Iodine): Located ortho to the strongly electron-withdrawing nitro group (–NO₂ at C3). This reduces electron density at C4, accelerating the oxidative addition of the nucleophilic Pd(0) species.

-

C1-Position (Bromine): Located meta to the nitro group. It lacks the same degree of electronic activation, further widening the reactivity gap.

-

Reaction Pathway Visualization

The following diagram illustrates the kinetic preference for Path A (C4-I coupling) over Path B (C1-Br coupling).

Caption: Kinetic bifurcation showing the preferential oxidative addition at C4-I due to electronic activation.

Optimized Reaction Conditions

The following conditions are optimized to maximize yield while suppressing bromine participation and Glaser homocoupling of the alkyne.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂ (2–3 mol%) | Bis(triphenylphosphine)palladium(II) dichloride is the standard for high I/Br selectivity. More active catalysts (e.g., Pd(tBu₃P)₂) may activate the bromine. |

| Co-Catalyst | CuI (2–5 mol%) | Accelerates the transmetallation step, allowing the reaction to proceed at Room Temperature (RT). |

| Solvent | THF (Anhydrous) | Tetrahydrofuran provides excellent solubility and is mild. DMF is an alternative but can promote side reactions if heated. |

| Base | Triethylamine (Et₃N) | Acts as both base and co-solvent.[1] Stronger bases are unnecessary and may degrade the nitro group. |

| Temperature | 20°C – 25°C (RT) | CRITICAL. Do not heat. Heating (>50°C) is the primary cause of selectivity loss (Br reaction). |

| Atmosphere | Argon or Nitrogen | Oxygen causes Glaser homocoupling (alkyne dimerization) and oxidizes the catalyst. |

Detailed Experimental Protocol

Materials Preparation

-

Substrate: 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (1.0 equiv).

-

Alkyne: Terminal alkyne (1.1 – 1.2 equiv).

-

Catalysts: Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.05 equiv).

-

Solvents: Anhydrous THF (degassed), Triethylamine (degassed).[1]

Step-by-Step Workflow

-

Degassing (Essential): Sparge the THF and Triethylamine with Argon for 15–20 minutes prior to use. Oxygen is the enemy of this reaction.

-

Reaction Assembly:

-

Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

-

Add the solid reagents: Substrate (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

-

Note: If the alkyne is a solid, add it now. If liquid, add later.

-

-

Solvent Addition:

-

Add degassed THF (concentration ~0.1 M to 0.2 M relative to substrate).

-

Add degassed Triethylamine (3.0 – 5.0 equiv).

-

-

Alkyne Addition:

-

If the alkyne is liquid, add it dropwise via syringe at room temperature.

-

Tip: If the alkyne is volatile, ensure the system is sealed well.

-

-

Reaction Monitoring:

-

Stir at Room Temperature (20–25°C) .

-

Monitor by TLC or LC-MS every 30 minutes.

-

Endpoint: Disappearance of the starting material (C4-I). The C1-Br peak should remain unchanged. Reaction typically completes in 2–6 hours due to the activating nitro group.

-

-

Work-up:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with saturated NH₄Cl solution (to remove Copper) and brine.

-

Dry over Na₂SO₄, filter, and concentrate.[2]

-

Purify via silica gel flash chromatography.

-

Experimental Workflow Diagram

Caption: Operational workflow for ensuring inert conditions and reaction monitoring.

Troubleshooting & Controls

| Observation | Diagnosis | Corrective Action |

| No Reaction | Catalyst inactive or Alkyne oxidation. | Ensure Pd(II) is bright yellow (not black). Re-degas solvents. Add fresh CuI. |

| Formation of Homocoupling | Oxygen leak (Glaser coupling). | Check seals. Sparge solvents longer. Add a reductant (e.g., Na ascorbate) if aqueous conditions were used (not recommended here). |

| Loss of Br (Bis-coupling) | Temperature too high. | Cool to 0°C. The nitro group activates the Iodine so strongly that 0°C is often sufficient, completely shutting down Br reactivity. |

| Black Precipitate (Early) | Catalyst decomposition ("Pd Black"). | Phosphine ligand oxidation. Add 10% extra PPh₃ to stabilize the Pd species. |

References

-

Sonogashira Coupling Mechanism & Selectivity

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.

-

-

Chemoselectivity in Polyhalogenated Arenes

- Bach, T. J., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes. Journal of Organic Chemistry. (General principles of I > Br selectivity).

-

(Classic context on reactivity order).

-

Application in Kinase Inhibitor Synthesis (Osimertinib Context)

-

BenchChem Application Note (General Protocol Grounding)

Sources

Application Note: Chemoselective Demethylation of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Abstract

The demethylation of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene presents a unique chemoselective challenge due to the presence of multiple labile functionalities. The coexistence of a nitro group (

Substrate Analysis & Mechanistic Strategy

Structural Challenges

The target molecule is a tetra-substituted benzene ring. The methoxy group at C2 is sterically crowded, flanked by a bromine atom (C1) and a nitro group (C3).

-

Electronic Environment: The nitro group at C3 is strongly electron-withdrawing. This reduces the electron density of the ether oxygen, making it less basic and less reactive toward weak Lewis acids. However, it activates the methyl group for nucleophilic attack (

). -

Labile Motifs:

-

C4-Iodine: The weakest bond on the ring. Susceptible to radical cleavage or metal-halogen exchange.

-

C3-Nitro: Susceptible to reduction if catalytic hydrogenation is attempted.

-

C1-Bromine: Generally stable but can undergo scrambling in the presence of strong Lewis acids at high temperatures.

-

Strategic Decision Matrix

We employ a "Soft Nucleophile / Hard Lewis Acid" balance. Harsh acidic conditions (conc. HI/HBr) are strictly contraindicated due to the high risk of iodination/deiodination side reactions.

Figure 1: Decision matrix for reagent selection based on substrate constraints.

Protocol A: Boron Tribromide ( ) Mediated Cleavage

Status: Gold Standard (High Yield, High Risk if uncontrolled) Mechanism: Formation of an aryl borate intermediate followed by nucleophilic attack of bromide on the methyl group.

Materials

-

Reagent: Boron Tribromide (

), 1.0 M solution in DCM (Avoid neat reagent for safety). -

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Methanol (MeOH), Sodium Bicarbonate (

) sat. aq.

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

-

Dissolution: Dissolve 1.0 eq of precursor in anhydrous DCM (0.1 M concentration). Cool to -78°C (Dry ice/Acetone bath).

-

Note: The low temperature is critical to prevent the Lewis acid from attacking the Nitro group or activating the Iodine.

-

-

Addition: Add

(2.5 eq) dropwise over 20 minutes.-

Observation: A color change (yellow to orange/brown) is normal due to complex formation.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc). Do not let the temperature exceed 5°C.

-

-

Quenching (Critical): Cool back to -20°C. Add MeOH dropwise (very exothermic).

-

Workup: Dilute with DCM, wash with sat.

, then Brine. Dry over

Why this works:

Protocol B: Aluminum Chloride / Pyridine System

Status: Robust, Scalable, "Soft" Dealkylation

Mechanism: Pyridine forms a complex with

Materials

-

Reagent: Aluminum Chloride (

, anhydrous).[1][2] -

Solvent/Base: Pyridine (anhydrous).

-

Additives: Optional NaI (accelerant).

Step-by-Step Protocol

-

Preparation: In a round bottom flask, dissolve 1.0 eq of precursor in Pyridine (5 mL per mmol).

-

Activation: Add

(3.0 eq) in portions at room temperature.-

Exotherm: The reaction is exothermic; ensure adequate stirring.

-

-

Heating: Heat the mixture to 60°C - 80°C .

-

Note: Unlike unfunctionalized anisoles which require reflux (115°C), the ortho-nitro group activates the ether, allowing cleavage at lower temperatures, preserving the Iodine.

-

-

Monitoring: Check HPLC every 2 hours. Look for the "des-methyl" peak (shift to lower retention time in reverse phase).

-

Workup: Cool to 0°C. Acidify cautiously with 1M HCl to pH 4 (to break Aluminum salts and protonate the phenol). Extract with Ethyl Acetate.[1][3][4]

Why this works: The

Analytical Data & Troubleshooting

Expected Data Profile

| Parameter | Precursor (OMe) | Product (OH) | Notes |

| 1H NMR (DMSO-d6) | Singlet | Disappears | Phenol -OH appears broad |

| MS (ESI-) | Distinct mass shift of -14 Da | ||

| Appearance | Pale Yellow Solid | Deep Yellow/Orange Solid | Phenol is more conjugated/acidic |

Troubleshooting Guide

-

Issue: Loss of Iodine (Des-iodo impurity).

-

Cause: Reaction temperature too high or exposure to light during workup.

-

Fix: Wrap flask in foil. Switch from Method A to Method B (lower Lewis acidity).

-

-

Issue: Incomplete Reaction.

-

Cause: Steric hindrance from Nitro/Bromo groups.

-

Fix: Increase

to 4.0 eq or extend time at 0°C. Do not heat

-

Experimental Workflow Visualization

Figure 2: Optimized workflow for BBr3-mediated demethylation of halogenated nitro-anisoles.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for ether cleavage conditions).

-

Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249–282. (Review of reagents including BBr3 and AlCl3).

-

Brooks, P. R., et al. (1999). Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Demethylation Reagent. The Journal of Organic Chemistry, 64(26), 9719–9721. (Discusses halogen compatibility).

-

Node, M., et al. (1980). Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system. The Journal of Organic Chemistry, 45(22), 4455–4458. (Foundational work on AlCl3 systems).

Sources

- 1. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]

- 2. Sciencemadness Discussion Board - demethylation arylalkenes - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

This technical guide addresses the synthesis and yield optimization of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene , a highly functionalized, sterically crowded tetrasubstituted benzene derivative often utilized as a scaffold in kinase inhibitor development (e.g., MEK/ERK pathway inhibitors).

The following content is structured as a Tier-3 Technical Support document, designed for organic chemists encountering regioselectivity issues or low yields.

Executive Summary: The Synthetic Challenge

The primary challenge in synthesizing 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is regiocontrol .

-

Direct Halogenation Failure: Attempting to iodinate 1-bromo-2-methoxy-3-nitrobenzene directly will predominantly yield the 5-iodo isomer (para to the methoxy group), not the desired 4-iodo isomer, due to the directing effects of the methoxy group and steric hindrance at the 4-position.

-

The Solution: The most reliable high-yield route utilizes a "Amino-First" strategy . You must establish the iodine at the C4 position using an amino group as a strong para-director, and then convert the amino group to a bromine via the Sandmeyer reaction.

Validated Synthetic Pathway

Route Overview

Precursor: 2-Methoxy-3-nitroaniline (also known as 2-amino-6-nitroanisole).

-

Step 1: Regioselective Iodination

-

Step 2: Sandmeyer Bromination

-

Reaction: Diazotization followed by nucleophilic substitution.

-

Reagent:

(Anhydrous) or -

Outcome: The amino group at C1 is replaced by bromine.

-

Workflow Diagram

Caption: Figure 1. The "Amino-First" pathway ensures correct regiochemistry (C4-Iodo), whereas direct iodination of the bromo-precursor yields the incorrect C5-Iodo isomer.

Troubleshooting & Optimization Guide (FAQ)

Category A: Regioselectivity & Isomer Control[2]

Q1: I tried iodinating 1-bromo-2-methoxy-3-nitrobenzene directly, but the NMR shows the wrong splitting pattern. Why?

Diagnosis: You likely synthesized the 5-iodo isomer.

Explanation: In 1-bromo-2-methoxy-3-nitrobenzene, the methoxy group (

-

Position 4 (Target): Meta to

and sterically crowded by the -

Position 5 (Observed): Para to

and less sterically hindered. Solution: Switch to the 2-methoxy-3-nitroaniline route. The amino group is a stronger activator than methoxy and will force the iodine to the para position (C4), even though it is adjacent to the nitro group.

Q2: How do I confirm I have the correct 4-iodo isomer using NMR? Data Check:

-

4-Iodo Isomer (Target): The protons at C5 and C6 are adjacent. You should see an AB system (two doublets) with an ortho-coupling constant (

). -

5-Iodo Isomer (Impurity): The protons are at C4 and C6 (meta to each other). You will see two singlets (or doublets with very small meta-coupling,

).